2-Bromo-5-methylbenzenesulfonamide
Overview
Description
2-Bromo-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2-bromo-5-methylbenzenesulfonamide belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides typically act as competitive inhibitors of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
Given the known targets of sulfonamides, it can be inferred that this compound may impact pathways involving carbonic anhydrase and dihydropteroate synthetase .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may lead to changes in fluid balance and folate synthesis .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfonamide-binding proteins, which are involved in the inhibition of enzyme activity. The compound acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This interaction is crucial in regulating pH and ion balance in tissues .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways and inducing apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions and a subsequent alteration in pH balance. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and metabolic activity. In vitro and in vivo studies have demonstrated that the compound can induce both short-term and long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit enzyme activity. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is essential to determine the optimal dosage to minimize toxicity while maximizing the compound’s therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other sulfonamide-binding proteins. These interactions can affect metabolic flux and alter the levels of metabolites in cells. The compound’s metabolism involves its conversion to various metabolites, which can further interact with cellular components and influence metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzenesulfonamide typically involves the bromination of 5-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF)
Major Products:
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of 2-bromo-5-methylbenzenesulfonic acid.
Reduction: Formation of this compound
Scientific Research Applications
2-Bromo-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
- 5-Bromo-2-methylbenzenesulfonamide
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- 2-Methoxy-4-methylbenzenesulfonamide
- 3-methylbenzenesulfonamide
Comparison: 2-Bromo-5-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
2-bromo-5-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQCDTNEEVQABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562751 | |
Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56919-21-2 | |
Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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